Acetic acid;3,7,11-trimethyldodeca-2,6,10-trienal
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Overview
Description
Acetic acid;3,7,11-trimethyldodeca-2,6,10-trienal, also known as farnesyl acetate, is a chemical compound with the molecular formula C17H28O2. It is a colorless to light yellow liquid with a floral aroma. This compound is commonly found in nature and is used in various applications, including as a fragrance ingredient in perfumes and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Farnesyl acetate can be synthesized through the esterification of farnesol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
Farnesol+Acetic Acid→Farnesyl Acetate+Water
Industrial Production Methods
In industrial settings, farnesyl acetate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, helps in achieving high production efficiency .
Chemical Reactions Analysis
Types of Reactions
Farnesyl acetate undergoes various chemical reactions, including:
Oxidation: Farnesyl acetate can be oxidized to form farnesyl alcohol and farnesyl acid.
Reduction: Reduction of farnesyl acetate can yield farnesol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products
Oxidation: Farnesyl alcohol, farnesyl acid
Reduction: Farnesol
Substitution: Various substituted farnesyl derivatives
Scientific Research Applications
Farnesyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its role in biological processes, including cell signaling and growth.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and cosmetics.
Mechanism of Action
Farnesyl acetate exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in the farnesylation process, which is crucial for the post-translational modification of proteins. This modification affects protein localization and function, influencing cellular processes such as signal transduction and cell growth .
Comparison with Similar Compounds
Similar Compounds
Farnesol: An alcohol derivative of farnesyl acetate.
Farnesyl alcohol: Another alcohol derivative with similar properties.
Farnesyl acid: An oxidized form of farnesyl acetate.
Uniqueness
Farnesyl acetate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its alcohol and acid counterparts. Its floral aroma and use in fragrances also set it apart from similar compounds .
Properties
CAS No. |
820239-02-9 |
---|---|
Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
acetic acid;3,7,11-trimethyldodeca-2,6,10-trienal |
InChI |
InChI=1S/C15H24O.C2H4O2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16;1-2(3)4/h7,9,11-12H,5-6,8,10H2,1-4H3;1H3,(H,3,4) |
InChI Key |
QBHDVNKTICACSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C.CC(=O)O |
Origin of Product |
United States |
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